molecular formula C14H30N2O2 B13751440 Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- CAS No. 56760-63-5

Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-

Cat. No.: B13751440
CAS No.: 56760-63-5
M. Wt: 258.40 g/mol
InChI Key: VBPBYXBHSIGNEL-UHFFFAOYSA-N
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Description

Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- is an organic compound with the molecular formula C14H30N2O2. It is a derivative of decanoic acid and contains an amide group linked to a hydroxyethyl-substituted ethylamine. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- typically involves the reaction of decanoic acid with N-(2-aminoethyl)ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process involves:

    Activation of Decanoic Acid: Decanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI).

    Amide Bond Formation: The activated decanoic acid is then reacted with N-(2-aminoethyl)ethanolamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the study of cell membranes and as a component in the preparation of liposomes.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

    Industry: Utilized in the production of personal care products, detergents, and cosmetics due to its surfactant properties.

Mechanism of Action

The mechanism of action of Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- is primarily related to its surfactant properties. It reduces the surface tension between different phases, such as oil and water, by aligning at the interface and forming micelles. This property is exploited in various applications, including emulsification, solubilization, and stabilization of colloidal systems.

Comparison with Similar Compounds

Similar Compounds

    Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-: Similar structure with a longer carbon chain, leading to different physical properties.

    Hexadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-: Even longer carbon chain, affecting its solubility and surfactant properties.

    Lauramide MEA (N-(2-hydroxyethyl)dodecanamide): Commonly used in personal care products, with similar surfactant properties but different chain length.

Uniqueness

Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- is unique due to its specific chain length and functional groups, which provide a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant and emulsifying agent in various applications.

Properties

CAS No.

56760-63-5

Molecular Formula

C14H30N2O2

Molecular Weight

258.40 g/mol

IUPAC Name

N-[2-(2-hydroxyethylamino)ethyl]decanamide

InChI

InChI=1S/C14H30N2O2/c1-2-3-4-5-6-7-8-9-14(18)16-11-10-15-12-13-17/h15,17H,2-13H2,1H3,(H,16,18)

InChI Key

VBPBYXBHSIGNEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NCCNCCO

Origin of Product

United States

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